2,4-Dichloro-3-methylaniline
Overview
Description
2,4-Dichloro-3-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chlorophenols, including compounds similar to 2,4-Dichloro-3-methylaniline, have been extensively reviewed. Chlorophenols, which share structural similarities with this compound, are known to exert moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. The persistence of these compounds in the environment can vary depending on the presence of biodegradable microflora, with some conditions leading to moderate to high persistence, particularly for compounds like 3-chlorophenol. Despite their moderate bioaccumulation potential, chlorophenols' strong organoleptic effects are notable (Krijgsheld & Gen, 1986).
Molecular Biology and Future Research Directions
Recent scientometric analyses have highlighted the rapid advancements in the field of toxicology and mutagenicity of chlorinated herbicides like 2,4-Dichlorophenoxyacetic acid, a compound related to this compound. These studies emphasize the importance of focusing future research on molecular biology aspects, particularly gene expression and the assessment of exposure in human or vertebrate bioindicators. The degradation studies of pesticides also emerge as a crucial area for future research. This approach aims to fill the existing knowledge gaps and guide the direction of new research efforts in understanding the environmental and health impacts of such compounds (Zuanazzi et al., 2020).
Environmental Persistence and Eco-toxicological Effects
Mechanism of Action
Target of Action
2,4-Dichloro-3-methylaniline is a synthetic intermediate used in the production of various chemical compounds It’s known that anilines, in general, can interact with various biological targets depending on their specific substitutions and functional groups .
Mode of Action
The compound is likely to interact with its targets through electrophilic aromatic substitution reactions, a common mechanism for anilines . This involves the nitration of the aromatic ring, followed by the conversion of the nitro group to an amine, and finally a halogenation .
Biochemical Pathways
Given its chemical structure, it may be involved in the synthesis of other complex organic compounds, potentially affecting various biochemical pathways depending on the final product .
Result of Action
Safety data sheets indicate that the compound may cause irritation and could be harmful if inhaled, or if it comes in contact with skin or is swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a tightly closed container in a dry place, and preferably refrigerated . These conditions help maintain the stability of the compound and prevent degradation.
Safety and Hazards
2,4-Dichloro-3-methylaniline is considered hazardous . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . In case of contact, flush eyes with plenty of water for at least 15 minutes and flush skin with plenty of water while removing contaminated clothing and shoes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloro-3-methylaniline are not well-documented. It is known that anilines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the aniline compound and the biomolecules it interacts with .
Cellular Effects
For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Anilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
2,4-dichloro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMVHMUBKHXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066541 | |
Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-79-3 | |
Record name | 2,4-Dichloro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19853-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-M-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2TBX3D98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.